molecular formula C12H13NO3 B13893613 1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione

1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione

Cat. No.: B13893613
M. Wt: 219.24 g/mol
InChI Key: IGBWKBZEVDQUIK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione is an organic compound that features a benzyloxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione typically involves the reaction of a benzyloxy-substituted precursor with a pyrrolidine derivative. One common method involves the use of benzyl chloride and a pyrrolidine derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products: The major products formed from these reactions include benzoic acid derivatives, alcohols, amines, and various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-3-methylpyrrolidine-2,5-dione is unique due to its specific combination of a benzyloxy group and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-methyl-1-phenylmethoxypyrrolidine-2,5-dione

InChI

InChI=1S/C12H13NO3/c1-9-7-11(14)13(12(9)15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

IGBWKBZEVDQUIK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1=O)OCC2=CC=CC=C2

Origin of Product

United States

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